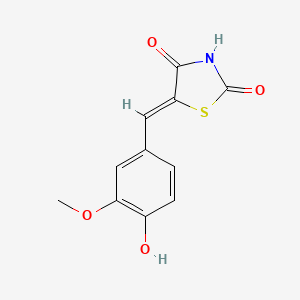

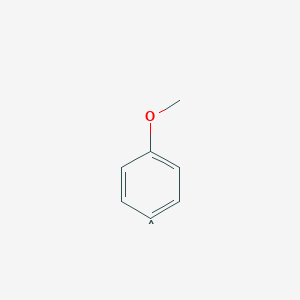

2-(Dimethoxymethyl)phenol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-(Dimethoxymethyl)phenol involves the introduction of two methoxy groups (CH~3~O-) onto a phenolic ring. Although specific synthetic pathways may vary, one common approach is the reaction of salicylaldehyde with dimethyl acetal (methanol acetal) . The resulting compound is the target molecule.

Applications De Recherche Scientifique

Synthesis Applications

Facile Synthesis of Phenolic Compounds : The copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization is a notable application in the synthesis of phenolic compounds, utilizing dimethyl sulfoxide as the oxidant. This method is significant for creating 2-(phenylthio)phenols from simple phenols and aromatic halides, using a specific CuI/L catalyst system (Xu et al., 2010).

Organocatalytic Synthesis of Dimethylchromans : Another application is seen in the organocatalytic approach to synthesize 2,2-dimethylchromans, where tropylium tetrafluoroborate serves as an organic Lewis acid catalyst. This method facilitates the prenylation of phenols and is adaptable to continuous flow chemistry, offering an efficient route to create 2,2-dimethylchromans, which have various biological activities (Omoregbee et al., 2020).

Biochemical Applications

- Enzymatic Modification for Antioxidant Production : In biochemical research, the enzymatic modification of 2,6-dimethoxyphenol has been explored. Laccase-mediated oxidation in biphasic or homogenous aqueous-organic media can produce compounds with higher antioxidant capacity, such as the identified dimer with significantly enhanced antioxidant properties (Adelakun et al., 2012).

Catalytic Applications

- Dehydrogenation-Hydrogenation Coupling Process : A remarkable application involves a vapor-phase dehydrogenation-hydrogenation coupling process over bimetallic Ni-Cu alloy nanocatalysts. This process enables the synchronized production of phenol and 2,5-dimethylfuran (DMF) from cyclohexanol and 5-hydroxymethylfurfural, without any external hydrogen and oxygen supply. The process is significant for its efficiency and sustainability in producing key industrial chemicals (Li et al., 2017).

Propriétés

IUPAC Name |

2-(dimethoxymethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYSBPHCATQICBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455341 | |

| Record name | dimethoxymethyl phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24396-24-5 | |

| Record name | dimethoxymethyl phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phosphonic acid, [(2-cyanophenyl)methyl]-, diethyl ester](/img/structure/B3050153.png)